molecular formula C15H20ClFN2O2 B2392322 3-[(2-Chloroacetyl)-[(2-fluorophenyl)methyl]amino]-N-propan-2-ylpropanamide CAS No. 2411263-71-1

3-[(2-Chloroacetyl)-[(2-fluorophenyl)methyl]amino]-N-propan-2-ylpropanamide

Cat. No.: B2392322
CAS No.: 2411263-71-1
M. Wt: 314.79
InChI Key: XKAMPTGFDKYQJX-UHFFFAOYSA-N
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Description

3-[(2-Chloroacetyl)-[(2-fluorophenyl)methyl]amino]-N-propan-2-ylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloroacetyl group, a fluorophenyl group, and a propanamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloroacetyl)-[(2-fluorophenyl)methyl]amino]-N-propan-2-ylpropanamide typically involves the reaction of 2-fluorobenzylamine with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then reacted with isopropylamine to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloroacetyl)-[(2-fluorophenyl)methyl]amino]-N-propan-2-ylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

3-[(2-Chloroacetyl)-[(2-fluorophenyl)methyl]amino]-N-propan-2-ylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(2-Chloroacetyl)-[(2-fluorophenyl)methyl]amino]-N-propan-2-ylpropanamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Bromoacetyl)-[(2-fluorophenyl)methyl]amino]-N-propan-2-ylpropanamide
  • 3-[(2-Chloroacetyl)-[(2-chlorophenyl)methyl]amino]-N-propan-2-ylpropanamide
  • 3-[(2-Chloroacetyl)-[(2-fluorophenyl)ethyl]amino]-N-propan-2-ylpropanamide

Uniqueness

3-[(2-Chloroacetyl)-[(2-fluorophenyl)methyl]amino]-N-propan-2-ylpropanamide is unique due to the presence of both chloroacetyl and fluorophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-[(2-chloroacetyl)-[(2-fluorophenyl)methyl]amino]-N-propan-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClFN2O2/c1-11(2)18-14(20)7-8-19(15(21)9-16)10-12-5-3-4-6-13(12)17/h3-6,11H,7-10H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAMPTGFDKYQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCN(CC1=CC=CC=C1F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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